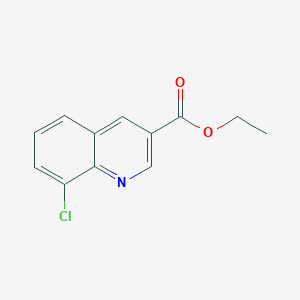

Ethyl 8-chloroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 8-chloroquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

-

Base-Catalyzed Friedlander Condensation:

- Reactants: o-aminobenzophenone and diethylmalonate.

- Conditions: Base-catalyzed reaction, typically using piperidine as a catalyst.

- Product: Ethyl 2-oxoquinoline-3-carboxylate.

-

Chlorination:

- Reactants: Ethyl 2-oxoquinoline-3-carboxylate and phosphorus oxychloride (POCl3).

- Conditions: Chlorination reaction.

- Product: this compound .

Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes as laboratory methods but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with thiomorpholine : Heating with thiomorpholine in ethanol containing anhydrous K₂CO₃ yields 2-thiomorpholino-quinoline-3-carbaldehyde (Scheme 13 in ). Microwave irradiation significantly enhances reaction efficiency, achieving yields up to 93.8% (Table 1).

Table 1: Substitution Reactions of Ethyl 8-chloroquinoline-3-carboxylate

Condensation and Cyclization Reactions

The aldehyde group at position 3 participates in condensation reactions:

-

Schiff base formation : Reacts with substituted anilines in acetone to form 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine derivatives (30a–c) .

-

Knoevenagel condensation : With active methylenes (e.g., malononitrile), it forms pyrano[3,2-c]chromenones under l-proline catalysis (Scheme 17 in ).

Key cyclization example :

-

Formation of pyrrolo[3,4-b]quinolinone : Heating with formamide and formic acid yields 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one via an intermediate N-((2-chloroquinolin-3-yl)methylene)formamide (Scheme 20 in ).

Hydrolysis and Ester Transformations

The ethyl ester group undergoes hydrolysis and functionalization:

-

Acid-catalyzed hydrolysis : Produces 8-chloroquinoline-3-carboxylic acid , a precursor for further derivatization (IR: νmax 1720 cm⁻¹ for ester; 1H NMR: δ 4.49 ppm for ethyl group) .

-

Hydrazinolysis : Reacts with hydrazine hydrate to form 2-chloroquinoline-3-carbohydrazide , which cyclizes with carbon disulfide to yield 1,3,4-oxadiazole-2-thiol derivatives (Scheme 3 in ).

Table 2: Ester Group Transformations

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | HCl/EtOH | 8-Chloroquinoline-3-carboxylic acid | 88% | |

| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 2-Chloroquinoline-3-carbohydrazide | 82% |

Oxidation and Reduction Pathways

-

Oxidation : The quinoline ring can be oxidized to N-oxides using DDQ (dichlorodicyanobenzoquinone), though this reaction is less common for 8-chloro derivatives .

-

Reduction : Catalytic hydrogenation of the quinoline nucleus has not been explicitly reported for this compound but is feasible based on analogous systems .

Mechanistic Insights

-

Cyclization mechanisms : l-Proline acts as a bifunctional catalyst, enabling nucleophilic attack and intramolecular cyclization (Scheme 18 in ).

-

Microwave-assisted reactions : Reduce reaction times from hours to minutes while improving yields (e.g., 93.8% vs. 76% under conventional heating) .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Introduction to Ethyl 8-Chloroquinoline-3-Carboxylate

This compound is a compound belonging to the quinoline family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in treating bacterial infections, malaria, and cancer. The following sections will explore its scientific research applications, synthesis methods, and biochemical properties.

Medicinal Chemistry

This compound has been extensively studied for its antibacterial and antimalarial properties:

- Antibacterial Activity : Research indicates that this compound exhibits moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae. Its mechanism of action involves disrupting essential bacterial processes such as cell wall synthesis and protein synthesis, which ultimately leads to cell death.

- Antimalarial Properties : The compound is being investigated for its efficacy against malaria-causing parasites. Its derivatives have shown promise in inhibiting the growth of Plasmodium species.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex quinoline derivatives. Its applications in synthetic methodologies include:

- Friedlander Synthesis : This compound is often synthesized via Friedlander condensation, where an aromatic o-aminoaldehyde reacts with a carbonyl compound. This method is significant in producing various quinoline derivatives that have enhanced biological activities.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines or thiols, leading to the formation of substituted quinoline derivatives that may possess improved pharmacological properties.

Biochemical Research

In biochemical research, this compound plays a crucial role in understanding disease mechanisms:

- Pathway Analysis : Researchers utilize this compound to study biochemical pathways related to bacterial infections and cancer. Its interactions with enzymes and proteins help elucidate the molecular mechanisms underlying these diseases .

- Drug Development : The compound is explored for its potential as a lead compound in drug development, particularly for designing new therapeutic agents targeting specific diseases .

Industrial Applications

In industry, this compound is utilized in:

- Pharmaceutical Production : It is employed in the production of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Agrochemicals : The compound contributes to developing effective pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact .

Synthetic Routes

The synthesis of this compound typically involves several steps:

-

Friedlander Condensation :

- Reactants: o-Aminobenzophenone and diethylmalonate.

- Conditions: Base-catalyzed reaction using piperidine.

- Resulting Product: Ethyl 2-oxoquinoline-3-carboxylate.

-

Chlorination :

- Reactants: Ethyl 2-oxoquinoline-3-carboxylate with phosphorus oxychloride (POCl₃).

- Conditions: Chlorination reaction.

- Resulting Product: this compound.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Amines or thiols | Organic solvents | Substituted quinoline derivatives |

| Oxidation | Potassium permanganate | Acidic/basic conditions | Oxidized quinoline derivatives |

| Reduction | Sodium borohydride | Mild to moderate conditions | Reduced quinoline derivatives |

Stability and Degradation

The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, exposure to light or adverse conditions may lead to degradation, affecting its biological activity.

Mecanismo De Acción

The mechanism of action of ethyl 8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. Similarly, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .

Comparación Con Compuestos Similares

Ethyl 8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:

-

Ethyl 4-chloroquinoline-3-carboxylate:

- Similar in structure but with the chlorine atom at the 4-position instead of the 8-position.

- Exhibits similar biological activities but may differ in potency and selectivity.

-

Ethyl 6-bromoquinoline-3-carboxylate:

- Contains a bromine atom at the 6-position instead of chlorine at the 8-position.

- May have different reactivity and biological properties due to the presence of bromine.

-

Ethyl 8-methoxyquinoline-3-carboxylate:

- Contains a methoxy group at the 8-position instead of chlorine.

- May exhibit different solubility and pharmacokinetic properties .

This compound stands out due to its unique substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Ethyl 8-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antimalarial properties. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential applications in medicine and research.

Target Interactions

This compound primarily targets bacterial cells, exhibiting moderate antibacterial activity against various strains, including Bacillus subtilis and Vibrio cholerae . The compound's mechanism involves:

- Inhibition of Cell Wall Synthesis : It disrupts the synthesis of the bacterial cell wall, leading to cell lysis.

- Disruption of Protein Synthesis : By interfering with ribosomal function, it prevents the translation of essential proteins.

- Interference with DNA Replication : The compound may intercalate into DNA strands, disrupting replication processes .

This compound exhibits several biochemical characteristics that contribute to its biological activity:

- Solubility : It is soluble in organic solvents, which facilitates its interaction with cellular components.

- Stability : The compound's stability can be affected by environmental factors such as pH and temperature, influencing its efficacy over time .

Antibacterial Activity

In laboratory studies, this compound has shown promising results against various bacterial strains. The following table summarizes key findings from relevant studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | Inhibition of cell wall synthesis |

| Vibrio cholerae | 64 µg/mL | Disruption of protein synthesis |

| Escherichia coli | 128 µg/mL | Interference with DNA replication |

These results indicate that the compound has varying degrees of effectiveness against different bacterial species.

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism includes interference with the parasite's metabolic pathways and replication processes .

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. Results demonstrated significant inhibition at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent in treating resistant infections.

- Antimalarial Investigation : In a controlled trial assessing the compound's effects on Plasmodium falciparum, this compound exhibited a dose-dependent reduction in parasitemia levels in infected models, suggesting its potential use in malaria treatment protocols .

Applications in Medicine and Research

This compound is being explored for various applications:

- Therapeutic Agent : Due to its antibacterial and antimalarial properties, it is being investigated as a potential treatment for infections caused by resistant strains.

- Research Tool : It serves as an intermediate in synthesizing more complex quinoline derivatives, aiding in the development of new pharmaceuticals .

- Chemical Industry : The compound's unique structure makes it valuable in producing agrochemicals and other industrial chemicals.

Propiedades

IUPAC Name |

ethyl 8-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTDXHDHWDZBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739302 | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-19-7 | |

| Record name | Ethyl 8-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.